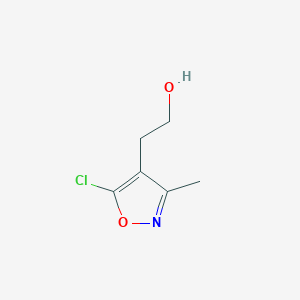![molecular formula C21H24O6 B012747 5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one CAS No. 105866-29-3](/img/structure/B12747.png)
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)-: is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. This particular compound is characterized by its unique structure, which includes a furobenzopyran core with a dihydroxy-dimethyl-octenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy-dimethyl-octenyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the furobenzopyran core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- is studied for its potential therapeutic properties. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3-methyl-2-butenyl)oxy)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((2,3-epoxy-3-methylbutoxy)-
Uniqueness: The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 5-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- lies in its specific side chain, which imparts distinct biological and chemical properties. This side chain allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105866-29-3 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H24O6/c1-13(4-5-19(22)21(2,3)24)6-8-26-17-12-20(23)27-18-11-16-14(7-9-25-16)10-15(17)18/h6-7,9-12,19,22,24H,4-5,8H2,1-3H3/b13-6+ |
Clé InChI |
QBXLTTSHNDZQPD-AWNIVKPZSA-N |
SMILES |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
SMILES isomérique |
C/C(=C\COC1=CC(=O)OC2=C1C=C3C=COC3=C2)/CCC(C(C)(C)O)O |
SMILES canonique |
CC(=CCOC1=CC(=O)OC2=C1C=C3C=COC3=C2)CCC(C(C)(C)O)O |
Synonymes |
5-((6,7-DIHYDROXY-3,7-DIMETHYL-2-OCTENYL)OXY)-PSORALEN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)











